molecular formula C14H21N3O2 B1373969 2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone CAS No. 1291553-80-4

2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B1373969
CAS No.: 1291553-80-4
M. Wt: 263.34 g/mol
InChI Key: GAKGADBUIOMUOI-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone is a piperazine-based chemical compound offered for research and development purposes. Piperazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse pharmacological profiles and broad therapeutic potential . This compound features a 2-ethoxyphenyl group attached to the piperazine ring, a structural motif that is often investigated in the context of central nervous system (CNS) targets. Specifically, research on analogous compounds with 2-methoxyphenyl or 2,3-dichlorophenyl piperazine groups has shown high affinity and selectivity for dopamine receptor subtypes, particularly the D3 receptor, making them valuable pharmacological tools for studying addiction, Parkinson's disease, and other neuropsychiatric disorders . The structure includes a keto-ethylamino side chain, which provides a potential site for further chemical modification, aiding in structure-activity relationship (SAR) studies aimed at optimizing receptor affinity, selectivity, and drug-like properties such as blood-brain barrier penetration . As a research chemical, this product is intended for use in vitro assays, hit-to-lead optimization, and exploratory preclinical research. This compound is provided as a high-purity material strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15/h3-6H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKGADBUIOMUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2-ethoxyphenylpiperazine with an appropriate amine and a carbonyl compound. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Pharmacology: It is studied for its potential as a drug candidate due to its interaction with various biological targets.

    Medicinal Chemistry: Researchers explore its potential therapeutic effects, including its use as an intermediate in the synthesis of other pharmacologically active compounds.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs. Methoxy (Position 2) : The methoxy analog in exhibited potent antidopaminergic activity with lower catalepsy, suggesting that electron-donating groups at the 2-position enhance receptor selectivity. Ethoxy’s larger size may further modulate binding kinetics .
  • Halogen vs. For instance, the 3-CF₃ derivative (Compound 16) showed >99% purity and antiseizure activity .
  • Benzyloxyethyl Modification : This substituent () introduces significant lipophilicity, which may improve blood-brain barrier penetration but could also affect solubility .

Biological Activity

2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone, a compound with the molecular formula C14H21N3O2, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an ethoxyphenyl group attached to a piperazine ring, which is crucial for its biological activity. The synthesis typically involves:

  • Formation of the Piperazine Intermediate : Reacting 2-ethoxyphenylamine with piperazine.
  • Addition of the Amino Group : Introducing an amine such as ethylamine.
  • Final Product Formation : Reacting with a carbonyl compound, often acetone.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It modulates their activity, leading to diverse biological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains, including Chlamydia and Neisseria meningitidis .
  • Cytotoxicity : The compound has shown promise in cytotoxic assays against cancer cell lines, indicating potential as an anticancer agent .
  • Neuropharmacological Effects : Its structure suggests possible interactions with neurotransmitter systems, potentially influencing mood and anxiety disorders.

Antimicrobial Studies

A study highlighted the compound's selective activity against Chlamydia, demonstrating its potential as a lead compound for developing new antibiotics . The study involved assessing the compound's efficacy against various Gram-positive and Gram-negative bacteria.

Cytotoxicity Assessment

In vitro assays revealed that this compound exhibited significant cytotoxic effects on specific cancer cell lines. The IC50 values were comparable to established chemotherapeutics, suggesting that structural modifications could enhance its efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Chlamydia
CytotoxicitySignificant effects on cancer cell lines
NeuropharmacologicalPotential influence on neurotransmitter systems

Q & A

Q. What challenges arise in crystallographic refinement of piperazine derivatives?

  • Methodological Answer : Flexible piperazine rings cause disorder; refine with SHELXL using isotropic displacement parameters. Twinning (common in monoclinic systems) requires HKLF5 data .

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